RO 20-1724

Übersicht

Beschreibung

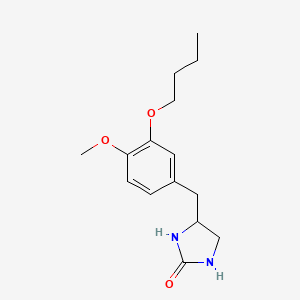

Ro 20-1724, also known as 4-(3-butoxy-4-methoxybenzyl)-2-imidazolidinone, is a potent inhibitor of cyclic adenosine monophosphate-specific phosphodiesterase type IV (PDE4). This compound is widely used in scientific research due to its ability to inhibit the breakdown of cyclic adenosine monophosphate, thereby increasing its intracellular levels. This action has significant implications in various biological processes, including inflammation and neuroprotection .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ro 20-1724 involves the reaction of 3-butoxy-4-methoxybenzyl chloride with imidazolidin-2-one in the presence of a base. The reaction typically occurs under reflux conditions in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Reaktionstypen: Ro 20-1724 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Basen wie Natriumhydroxid oder Kaliumcarbonat.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden, um this compound unter kontrollierten Bedingungen zu oxidieren.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden, um bestimmte funktionelle Gruppen in this compound zu reduzieren.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können Substitutionsreaktionen verschiedene substituierte Imidazolidinone ergeben, während Oxidations- und Reduktionsreaktionen zur Bildung verschiedener oxidierter oder reduzierter Derivate führen können .

Wissenschaftliche Forschungsanwendungen

Ro 20-1724 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeug zur Untersuchung der Rolle von zyklischem Adenosinmonophosphat in verschiedenen chemischen Prozessen verwendet

Biologie: this compound wird in der Forschung über zelluläre Signalwege eingesetzt, insbesondere solche, die zyklisches Adenosinmonophosphat beinhalten

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen bei Erkrankungen wie Entzündungen, neurodegenerativen Erkrankungen und Herz-Kreislauf-Erkrankungen untersucht

Industrie: this compound wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf zyklische Adenosinmonophosphat-Signalwege abzielen

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv die zyklische Adenosinmonophosphat-spezifische Phosphodiesterase Typ IV hemmt. Diese Hemmung verhindert den Abbau von zyklischem Adenosinmonophosphat, was zu erhöhten intrazellulären Konzentrationen dieses Moleküls führt. Erhöhte zyklische Adenosinmonophosphat-Konzentrationen aktivieren die Proteinkinase A, die wiederum verschiedene Zielproteine phosphoryliert, die an zellulären Signalwegen beteiligt sind. Diese Kaskade von Ereignissen führt zur Modulation von Entzündungsreaktionen, Neuroprotektion und anderen biologischen Prozessen .

Wirkmechanismus

Ro 20-1724 exerts its effects by selectively inhibiting cyclic adenosine monophosphate-specific phosphodiesterase type IV. This inhibition prevents the breakdown of cyclic adenosine monophosphate, leading to increased intracellular levels of this molecule. Elevated cyclic adenosine monophosphate levels activate protein kinase A, which in turn phosphorylates various target proteins involved in cellular signaling pathways. This cascade of events results in the modulation of inflammatory responses, neuroprotection, and other biological processes .

Vergleich Mit ähnlichen Verbindungen

Ro 20-1724 ist einzigartig in seiner hohen Selektivität für die zyklische Adenosinmonophosphat-spezifische Phosphodiesterase Typ IV im Vergleich zu anderen Phosphodiesterase-Inhibitoren. Ähnliche Verbindungen sind:

This compound zeichnet sich durch seine spezifischen Anwendungen in der Forschung und seine einzigartige chemische Struktur aus, die in bestimmten experimentellen Umgebungen eindeutige Vorteile bietet .

Biologische Aktivität

RO 20-1724, chemically known as 4-(3-butoxy-4-methoxyphenyl)methyl-2-imidazolidone, is a selective inhibitor of phosphodiesterase type 4 (PDE4). This compound has garnered significant attention due to its biological activities, particularly in the modulation of cyclic nucleotide levels and its therapeutic potential in various conditions.

This compound primarily inhibits the enzyme phosphodiesterase 4, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to various downstream effects, including anti-inflammatory responses and modulation of immune function .

Biological Activities

- Cyclic Nucleotide Modulation :

-

Anti-inflammatory Effects :

- Studies have shown that this compound can significantly reduce tumor necrosis factor-alpha (TNF-α) secretion from activated human peripheral blood monocytes, demonstrating its potential as an anti-inflammatory agent .

- In a study involving atopic dermatitis patients, this compound inhibited IgE synthesis in peripheral blood mononuclear leukocytes (PBMCs), highlighting its role in modulating allergic responses .

- Neuroprotective Properties :

Study on Neuroprotection

In a study investigating the neuroprotective effects of this compound against cognitive deficits induced by intracerebroventricular streptozotocin in rats, researchers found that treatment with this compound significantly improved cognitive function and reduced oxidative stress markers. The findings suggest that PDE4 inhibition may offer therapeutic benefits in conditions characterized by oxidative stress and cognitive decline .

Study on Allergic Responses

Another notable study focused on the effects of this compound on IgE synthesis in patients with atopic dermatitis. The results demonstrated a strong correlation between PDE inhibition and reduced IgE production, indicating that this compound may effectively modulate allergic responses through its action on cAMP pathways .

Comparative Data Table

Eigenschaften

IUPAC Name |

4-[(3-butoxy-4-methoxyphenyl)methyl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-3-4-7-20-14-9-11(5-6-13(14)19-2)8-12-10-16-15(18)17-12/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMUULPVBYQBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)CC2CNC(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952376 | |

| Record name | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500386 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

29925-17-5 | |

| Record name | 4-[(3-Butoxy-4-methoxyphenyl)methyl]-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29925-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029925175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RO-20-1724 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIW6F13QW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.